Ethyl 4-((5-((2-(acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C23H24N4O8S . This compound is known for its unique structural features, which include an azo group, a sulfonyl group, and a pyrazole ring. These features make it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological targets. The sulfonyl group and pyrazole ring also contribute to the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-[[5-[[2-(ACETOXY)ETHYL]SULFONYL]-2-METHOXYPHENYL]AZO]-4,5-DIHYDRO-5-OXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE include:
4-(2-Acetoxy-ethyl)phenol: This compound shares the acetoxy-ethyl group and phenol moiety but lacks the azo and pyrazole groups.
Other azo compounds: These compounds contain the azo group but may differ in other structural features, such as the presence of different substituents or ring systems.
Properties
CAS No. |
85409-55-8 |
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Molecular Formula |
C23H24N4O8S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
ethyl 4-[[5-(2-acetyloxyethylsulfonyl)-2-methoxyphenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H24N4O8S/c1-4-34-23(30)21-20(22(29)27(26-21)16-8-6-5-7-9-16)25-24-18-14-17(10-11-19(18)33-3)36(31,32)13-12-35-15(2)28/h5-11,14,20H,4,12-13H2,1-3H3 |
InChI Key |
SUNYAGHCOLNIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOC(=O)C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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